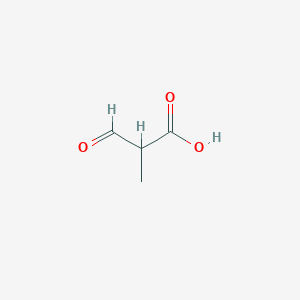

2-Methyl-3-oxopropanoic acid

Description

2-Methyl-3-oxo-propanoic acid, also known as methylmalonate semialdehyde or 3-oxo-2-methylpropanoate, belongs to the class of organic compounds known as 1, 3-dicarbonyl compounds. These are carbonyl compounds with the generic formula O=C(R)C(H)C(R')=O, where R and R' can be any group. 2-Methyl-3-oxo-propanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 2-methyl-3-oxo-propanoic acid is primarily located in the mitochondria and cytoplasm. 2-Methyl-3-oxo-propanoic acid can be biosynthesized from propionic acid.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKUMXABRRXHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274265 | |

| Record name | Methylmalonic acid semialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methyl-3-oxopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6236-08-4 | |

| Record name | 2-Methyl-3-oxopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6236-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmalonaldehydic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylmalonic acid semialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLMALONALDEHYDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036CTC7X1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-3-oxopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methyl-3-oxopropanoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of key metabolic intermediates is paramount. This guide provides an in-depth overview of 2-Methyl-3-oxopropanoic acid, a significant molecule in cellular metabolism.

Synonyms and Identifiers

2-Methyl-3-oxopropanoic acid is known by a variety of names in scientific literature and chemical databases. Establishing a clear understanding of these synonyms is crucial for effective database searching and cross-referencing of research.

The most common synonyms include:

-

Methylmalonaldehydic acid[1]

-

(S)-methylmalonate-semialdehyde[5]

-

(R)-methylmalonate-semialdehyde

-

Malonaldehydic acid, methyl-[1]

-

Propanoic acid, 2-methyl-3-oxo-[1]

-

Propionic acid, beta-formyl-[1]

-

2-Formylpropionic acid

The compound is uniquely identified by its CAS Registry Number: 6236-08-4 .[1]

Physicochemical Data

A summary of the key quantitative data for 2-Methyl-3-oxopropanoic acid is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C4H6O3 | PubChem[1] |

| Molecular Weight | 102.09 g/mol | PubChem[1] |

| Melting Point | 165-166 °C | LookChem[6] |

| Boiling Point | 216.5°C at 760 mmHg | LookChem[6][7] |

| pKa (Strongest Acidic) | 3.74±0.10 (Predicted) | LookChem[6] |

| Physical Description | Solid | Human Metabolome Database |

Metabolic Significance and Signaling Pathway

2-Methyl-3-oxopropanoic acid, as methylmalonate semialdehyde, is a key intermediate in the catabolic pathways of the branched-chain amino acid valine and the pyrimidine (B1678525) base thymine.[4] The central enzyme responsible for its metabolism is Methylmalonate-semialdehyde dehydrogenase (MMSDH) , encoded by the ALDH6A1 gene. This mitochondrial enzyme catalyzes the irreversible oxidative decarboxylation of methylmalonate semialdehyde to propionyl-CoA.[8] This reaction is critical for funneling carbon skeletons from amino acid and nucleotide breakdown into the central energy metabolism.

Below is a diagram illustrating the metabolic fate of 2-Methyl-3-oxopropanoic acid.

Experimental Protocols

Activity Assay of Methylmalonate-Semialdehyde Dehydrogenase (MMSDH)

This protocol details the spectrophotometric measurement of MMSDH activity by monitoring the reduction of NAD⁺, a key reaction in which 2-Methyl-3-oxopropanoic acid serves as the substrate.

Materials:

-

Sodium pyrophosphate buffer (30 mM, pH 8.0)

-

Dithiothreitol (DTT)

-

Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

-

Coenzyme A (CoA)

-

2-Methyl-3-oxopropanoic acid (Methylmalonate semialdehyde) solution

-

Purified MMSDH enzyme

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Cocktail Preparation: Prepare a reaction cocktail consisting of 30 mM sodium pyrophosphate buffer (pH 8.0), 2 mM DTT, 2 mM NAD⁺, and 0.5 mM CoA.

-

Substrate Addition: Add 0.5 mM of 2-Methyl-3-oxopropanoic acid to the reaction cocktail.

-

Reaction Initiation: Initiate the reaction by adding a known amount of purified MMSDH enzyme to the mixture.

-

Spectrophotometric Measurement: Immediately place the reaction mixture in the spectrophotometer and monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.

-

Data Analysis: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Quantification of 2-Methyl-3-oxopropanoic Acid in Biological Samples by GC-MS

This protocol provides a general framework for the quantification of short-chain keto acids like 2-Methyl-3-oxopropanoic acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This method typically requires derivatization to enhance the volatility and thermal stability of the analyte.

Materials:

-

Biological sample (e.g., plasma, urine, tissue homogenate)

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Protein precipitation agent (e.g., ice-cold acetonitrile)

-

Derivatization reagents:

-

Methoxyamine hydrochloride in pyridine (B92270) (for methoximation of the keto group)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (for silylation of the carboxylic acid group)

-

-

GC-MS system

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a known amount of the internal standard.

-

For plasma or tissue homogenates, precipitate proteins by adding ice-cold acetonitrile, vortexing, and centrifuging to pellet the protein.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

-

Derivatization:

-

Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C to protect the keto group.

-

Silylation: After cooling, add MSTFA and incubate at 60°C to derivatize the carboxylic acid group.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use an appropriate GC column and temperature program to separate the derivatized analyte from other components in the sample.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the derivatized 2-Methyl-3-oxopropanoic acid and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of 2-Methyl-3-oxopropanoic acid that have been prepared and derivatized in the same manner as the samples.

-

Determine the concentration of the analyte in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

This technical guide provides a foundational understanding of 2-Methyl-3-oxopropanoic acid, its various identifiers, physicochemical properties, metabolic role, and methods for its study. This information is intended to support further research and development in related scientific fields.

References

- 1. Mammalian Methylmalonate-Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mutations in ALDH6A1 encoding methylmalonate semialdehyde dehydrogenase are associated with dysmyelination and transient methylmalonic aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 2-Methyl-3-oxopropanoic acid (HMDB0001172) [hmdb.ca]

- 5. benchchem.com [benchchem.com]

- 6. Mechanistic characterization of the MSDH (methylmalonate semialdehyde dehydrogenase) from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Purification and characterization of methylmalonate-semialdehyde dehydrogenase from rat liver. Identity to malonate-semialdehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Methylmalonate Semialdehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmalonate semialdehyde (MMSA), systematically named 2-methyl-3-oxopropanoic acid, is a critical intermediate in the catabolic pathways of the amino acid valine and the pyrimidine (B1678525) base thymine (B56734).[1][2] As a dicarbonyl compound, its unique structure, featuring both an aldehyde and a carboxylic acid functional group, dictates its chemical reactivity and biological role.[3] This molecule is primarily found within the mitochondrial matrix, where it is enzymatically converted to propionyl-CoA by the enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH).[4][5] Due to its inherent instability, studying MMSA presents significant challenges, making a thorough understanding of its properties crucial for researchers in metabolism, enzymology, and related fields.[6]

This guide provides a comprehensive overview of the chemical and physical properties of methylmalonate semialdehyde, its biological significance, and detailed experimental protocols for its study.

Chemical and Physical Properties

The fundamental physicochemical properties of methylmalonate semialdehyde are summarized in the table below. These values are primarily computationally derived due to the compound's instability, which complicates empirical measurement.

| Property | Value | Source |

| Molecular Formula | C4H6O3 | [7] |

| Molar Mass | 102.09 g/mol | [2][7] |

| Exact Mass | 102.031694049 Da | [7] |

| IUPAC Name | (2R)-2-methyl-3-oxopropanoic acid | [7] |

| Synonyms | Methylmalonic acid semialdehyde | [2] |

| pKa (Strongest Acidic) | 3.98 (Predicted) | [3] |

| logP | -0.21 (Predicted) | [3] |

| Water Solubility | 303 g/L (Predicted) | [3] |

| Polar Surface Area | 57.2 Ų | [3][8] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Hydrogen Bond Donor Count | 1 (for the neutral form) | [8] |

| Rotatable Bond Count | 2 | [3] |

(S)-Methylmalonate semialdehyde is the conjugate base of (S)-methylmalonaldehydic acid and an enantiomer of (R)-methylmalonate semialdehyde.[8] The deprotonated form has a molecular formula of C4H5O3- and a molar mass of 101.08 g/mol .[8]

Structure and Stereoisomerism

Methylmalonate semialdehyde is a chiral molecule existing as two enantiomers: (S)-methylmalonate semialdehyde and (R)-methylmalonate semialdehyde. The stereochemistry is determined by the configuration at the C2 carbon, which is bonded to the methyl group, the carboxyl group, and the aldehyde group.

-

(S)-Methylmalonate semialdehyde is an intermediate in the catabolism of valine.[1]

-

(R)-Methylmalonate semialdehyde is formed during the degradation of thymine.[1]

Despite the distinct metabolic origins of the enantiomers, the enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH) in mammals is capable of processing both stereoisomers.[9] This may be due to spontaneous racemization of the substrate.[4]

Reactivity and Stability

The reactivity of MMSA is governed by its two functional groups: the aldehyde and the carboxylic acid. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the carboxylic acid can undergo deprotonation. The molecule's instability is a significant factor in experimental design, with recommendations to store it in small aliquots at -70°C.[4][6]

Spectroscopic Properties

Detailed experimental spectroscopic data for isolated methylmalonate semialdehyde is scarce in the literature due to its instability. However, its structure allows for the prediction of its NMR spectrum.

-

¹H NMR Spectroscopy : A predicted ¹H NMR spectrum for the related malonic semialdehyde in D₂O suggests the presence of signals corresponding to the aldehydic proton, the alpha-proton, and any associated coupling.[10] For MMSA, one would expect to see a doublet for the methyl protons, a quartet for the alpha-proton, a singlet for the aldehydic proton, and a broad singlet for the carboxylic acid proton (which would exchange in D₂O).

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would be expected to show four distinct signals corresponding to the carboxyl carbon, the aldehydic carbonyl carbon, the alpha-carbon, and the methyl carbon.

For metabolomic studies, NMR spectroscopy is a powerful tool for identifying and quantifying metabolites in biofluids, though sample preparation, such as pH adjustment, is critical for accurate results.[11]

Biological Role and Metabolic Pathways

Methylmalonate semialdehyde is a key node in the degradation pathways of valine and thymine, leading to the production of propionyl-CoA, which can then enter the citric acid cycle via conversion to succinyl-CoA.

Valine and Thymine Catabolism

The degradation of both valine and thymine converges at the formation of methylmalonate semialdehyde.

-

From Valine : The catabolism of the branched-chain amino acid valine produces (S)-3-hydroxyisobutyrate, which is oxidized to (S)-methylmalonate semialdehyde.[1]

-

From Thymine : The pyrimidine thymine is broken down to (R)-aminoisobutyric acid, which is then deaminated to form (R)-methylmalonate semialdehyde.[1]

The enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH) then catalyzes the irreversible oxidative decarboxylation of MMSA to propionyl-CoA.[4][5]

Enzymatic Conversion by MMSDH

The conversion of MMSA is catalyzed by methylmalonate-semialdehyde dehydrogenase (acylating), also known as ALDH6A1.[1][12] This enzyme belongs to the aldehyde dehydrogenase superfamily and is unique in its requirement for coenzyme A (CoA) to produce a CoA ester.[4] The reaction proceeds via an oxidative decarboxylation.

The overall reaction is: 2-methyl-3-oxopropanoate (B1259668) + CoA + H₂O + NAD⁺ ⇌ propanoyl-CoA + HCO₃⁻ + NADH[12]

References

- 1. Aldehyde dehydrogenase 6 family, member A1 - Wikipedia [en.wikipedia.org]

- 2. Methylmalonic acid semialdehyde - Wikipedia [en.wikipedia.org]

- 3. Showing Compound (S)-methylmalonate-semialdehyde (FDB030171) - FooDB [foodb.ca]

- 4. Mammalian Methylmalonate-Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amsterdam UMC Locatie AMC - Methylmalonate semialdehyde dehydrogenase (MMSDH) [amc.nl]

- 6. Mutations in ALDH6A1 encoding methylmalonate semialdehyde dehydrogenase are associated with dysmyelination and transient methylmalonic aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (r)-Methylmalonate semialdehyde | C4H6O3 | CID 440874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-Methylmalonate semialdehyde | C4H5O3- | CID 46173457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Purification and characterization of methylmalonate-semialdehyde dehydrogenase from rat liver. Identity to malonate-semialdehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hmdb.ca [hmdb.ca]

- 11. dbt.univr.it [dbt.univr.it]

- 12. Methylmalonate-semialdehyde dehydrogenase (acylating) - Wikipedia [en.wikipedia.org]

The Critical Role of 2-Methyl-3-Oxopropanoic Acid in Valine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of the essential branched-chain amino acid valine is a critical metabolic pathway that ultimately feeds into the tricarboxylic acid (TCA) cycle. A pivotal, yet often overlooked, intermediate in this pathway is 2-methyl-3-oxopropanoic acid, more commonly known as methylmalonic semialdehyde. This compound sits (B43327) at a crucial junction, the integrity of which is vital for normal metabolic function. Dysregulation at this node, caused by genetic deficiencies in the enzymes responsible for its synthesis and degradation, leads to rare but serious inborn errors of metabolism. This technical guide provides an in-depth exploration of the valine catabolism pathway with a specific focus on the formation, conversion, and clinical relevance of 2-methyl-3-oxopropanoic acid. It includes a detailed overview of the enzymatic steps, quantitative data on metabolite concentrations, comprehensive experimental protocols for pathway analysis, and visual diagrams to elucidate the complex relationships within this metabolic route.

Introduction to the Valine Catabolism Pathway

The breakdown of valine, primarily occurring within the mitochondria of various tissues including skeletal muscle, liver, and kidney, is a multi-step process.[1] The pathway begins with the transamination of valine to α-ketoisovalerate, followed by oxidative decarboxylation to form isobutyryl-CoA.[2][3] Subsequent reactions involve dehydrogenation, hydration, and hydrolysis, leading to the formation of 3-hydroxyisobutyric acid.[2] This intermediate is the direct precursor to the central molecule of this guide: 2-methyl-3-oxopropanoic acid.

The core segment of the pathway involving 2-methyl-3-oxopropanoic acid is governed by two key enzymes:

-

3-Hydroxyisobutyrate (B1249102) Dehydrogenase (HIBADH): This NAD⁺-dependent enzyme catalyzes the reversible oxidation of 3-hydroxyisobutyrate to form 2-methyl-3-oxopropanoic acid.[4][5]

-

Methylmalonate-Semialdehyde Dehydrogenase (MMSDH), encoded by the ALDH6A1 gene: This enzyme catalyzes the CoA- and NAD⁺-dependent oxidative decarboxylation of 2-methyl-3-oxopropanoic acid to propionyl-CoA.[6][7] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the TCA cycle.[2]

Deficiencies in either HIBADH or ALDH6A1 disrupt this pathway, leading to the accumulation of upstream metabolites and a range of severe clinical phenotypes.[8][9]

The Central Role of 2-Methyl-3-Oxopropanoic Acid (Methylmalonic Semialdehyde)

2-Methyl-3-oxopropanoic acid is a transient but vital intermediate. Its efficient conversion is crucial for maintaining metabolic flux. The accumulation of its precursor, 3-hydroxyisobutyric acid, is a key diagnostic marker for deficiencies in either HIBADH or ALDH6A1.[9][10] In ALDH6A1 deficiency, not only does 3-hydroxyisobutyric acid accumulate, but other metabolites such as β-alanine and 3-aminoisobutyric acid are also found in elevated concentrations due to the enzyme's role in other catabolic pathways.[6][11]

Inborn Errors of Metabolism

-

3-Hydroxyisobutyrate Dehydrogenase (HIBADH) Deficiency: Caused by mutations in the HIBADH gene, this rare autosomal recessive disorder leads to an isolated elevation of 3-hydroxyisobutyric acid in urine and plasma.[9][12] Clinical presentation can be variable, but may include developmental delay and other neurological symptoms.[9] Treatment with a low-valine diet has been shown to reduce the excretion of 3-hydroxyisobutyric acid.[12]

-

Methylmalonate Semialdehyde Dehydrogenase (MMSDH/ALDH6A1) Deficiency: This is another rare autosomal recessive disorder resulting from mutations in the ALDH6A1 gene.[8][10] It is characterized by a more complex biochemical profile, including elevated levels of 3-hydroxyisobutyric acid, 3-hydroxypropionic acid, β-alanine, and 3-aminoisobutyric acid.[7] The clinical phenotype is also highly variable, ranging from asymptomatic to severe developmental delay, dysmyelination, and neurological issues.[5][8]

Quantitative Data

The precise quantification of pathway intermediates is essential for diagnosing and monitoring metabolic disorders. The following tables summarize available data on metabolite concentrations in physiological and pathological states and the kinetic properties of the key enzymes.

| Metabolite | Condition | Fluid | Concentration (μM) | Reference |

| 3-Hydroxyisobutyric Acid (3-OHIB) | Normal (overnight fasted) | Plasma | 21 ± 2 | [13] |

| 3-Hydroxyisobutyric Acid (3-OHIB) | Diabetic (overnight fasted) | Plasma | 38 ± 5 | [13] |

| 3-Hydroxyisobutyric Acid (3-OHIB) | Normal (72-h fasted) | Plasma | 97 ± 4 | [13] |

| Valine | HIBCH/ECHS1 Deficiency (Pre-diet) | Plasma | Range: ~150 - ~400 | [14] |

| Valine | HIBCH/ECHS1 Deficiency (Post-diet) | Plasma | Range: ~50 - ~150 | [14] |

| 3-Hydroxy-isobutyryl-carnitine (C4OH) | HIBCH Deficiency (Pre-diet) | Plasma | Range: ~1.5 - ~12 | [14] |

| 3-Hydroxy-isobutyryl-carnitine (C4OH) | HIBCH Deficiency (Post-diet) | Plasma | Range: ~0.5 - ~2 | [14] |

| Table 1: Concentrations of Key Valine Catabolism Intermediates. |

| Enzyme | Organism/Source | Substrate | Km | kcat/Km | Optimal pH | Reference |

| 3-Hydroxyisobutyrate Dehydrogenase (HIBADH) | Rabbit Liver | S-3-Hydroxyisobutyrate | - | - | 9.0 - 11.0 | |

| 3-Hydroxyisobutyrate Dehydrogenase (HIBADH) | Rabbit Liver | R-3-Hydroxyisobutyrate | - | ~350-fold lower than S-isomer | 9.0 - 11.0 | |

| Methylmalonate-Semialdehyde Dehydrogenase (MMSDH) | Rat Liver | Methylmalonate Semialdehyde | - | - | - | |

| Methylmalonate-Semialdehyde Dehydrogenase (MMSDH) | Rat Liver | Malonate Semialdehyde | - | - | - | |

| Table 2: Kinetic Properties of Valine Catabolism Enzymes. (Note: Specific kinetic values for human enzymes are not readily available in the literature).. |

Experimental Protocols

Enzyme Activity Assays

4.1.1. Protocol for 3-Hydroxyisobutyrate Dehydrogenase (HIBADH) Activity Assay

This protocol is adapted from spectrophotometric methods used to measure HIBADH activity in tissue or cell lysates.[4]

-

Principle: The enzymatic activity is determined by monitoring the production of NADH, which absorbs light at 340 nm, during the oxidation of S-3-hydroxyisobutyrate.

-

Reagents:

-

Assay Buffer: 25 mM ammonium (B1175870) chloride/ammonium hydroxide, pH 10.0

-

100 mM NAD⁺ solution

-

100 mM Dithiothreitol (DTT)

-

200 mM S-3-hydroxyisobutyrate

-

Sample: Cell or tissue homogenate/lysate containing HIBADH

-

-

Procedure:

-

Prepare the reaction cocktail in a cuvette. For a 1 mL final volume, add:

-

Sufficient Assay Buffer

-

10 µL of 100 mM NAD⁺ (final concentration: 1 mM)

-

10 µL of 100 mM DTT (final concentration: 1 mM)

-

10 µL of 200 mM S-3-hydroxyisobutyrate (final concentration: 2 mM)

-

-

Add the sample (e.g., 50-100 µg of total protein) to the cuvette to initiate the reaction.

-

Immediately place the cuvette in a spectrophotometer and measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 20°C or 37°C).

-

Calculate the rate of NADH production using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

-

One unit of activity is defined as the amount of enzyme that produces 1 µmol of NADH per minute.[4]

-

4.1.2. Protocol for Methylmalonate-Semialdehyde Dehydrogenase (MMSDH) Activity Assay

This protocol is based on established methods for measuring MMSDH activity.

-

Principle: The CoA-dependent oxidative decarboxylation of methylmalonate semialdehyde is coupled to the reduction of NAD⁺ to NADH, which is monitored spectrophotometrically at 340 nm.

-

Reagents:

-

Assay Buffer: 30 mM sodium pyrophosphate, pH 8.0

-

50 mM NAD⁺ solution

-

50 mM Dithiothreitol (DTT)

-

25 mM Coenzyme A (CoA) solution

-

25 mM Methylmalonate semialdehyde (substrate)

-

Sample: Purified enzyme or cell/tissue lysate

-

-

Procedure:

-

Prepare the reaction cocktail in a cuvette. For a 1 mL final volume, add:

-

Sufficient Assay Buffer

-

40 µL of 50 mM NAD⁺ (final concentration: 2 mM)

-

40 µL of 50 mM DTT (final concentration: 2 mM)

-

20 µL of 25 mM CoA (final concentration: 0.5 mM)

-

20 µL of 25 mM methylmalonate semialdehyde (final concentration: 0.5 mM)

-

-

Initiate the reaction by adding the enzyme-containing sample.

-

Monitor the increase in absorbance at 340 nm.

-

Calculate activity as described for the HIBADH assay.

-

Metabolite Quantification by LC-MS/MS

4.2.1. Protocol for Quantification of 3-Hydroxyisobutyric Acid and other Organic Acids in Urine/Plasma

-

Principle: Stable isotope-labeled internal standards are added to a biological sample, which is then subjected to extraction and derivatization (if necessary). The target analytes are separated by liquid chromatography and detected by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for high specificity and sensitivity.

-

Sample Preparation:

-

Thaw urine or plasma samples on ice.

-

To a 100 µL aliquot of the sample, add an internal standard mixture containing known concentrations of isotopically labeled organic acids (e.g., 3-hydroxyisobutyric acid-d6).

-

Perform protein precipitation by adding 400 µL of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 15% methanol (B129727) with 0.4% formic acid).[3]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., Waters Symmetry C18) is commonly used.[3]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient from low to high organic phase is used to elute the organic acids.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used for organic acids.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. For example, for MMA, a transition of m/z 116.8 to m/z 72.9 can be used.[3]

-

-

Quantification: Create a calibration curve using known concentrations of unlabeled standards. The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

Metabolic Flux Analysis using 13C-Valine

-

Principle: Cells or organisms are cultured with a stable isotope-labeled substrate, such as uniformly labeled [U-13C5]valine. The label is incorporated into downstream metabolites. By measuring the mass isotopomer distribution (MID) of these metabolites using mass spectrometry, the relative or absolute flux through the metabolic pathways can be calculated.[8][10]

-

Experimental Workflow:

-

Cell Culture: Culture cells (e.g., patient-derived fibroblasts) in a defined medium. For the experiment, switch the cells to a medium where unlabeled valine is replaced with [U-13C5]valine.

-

Time Course: Harvest cells and media at different time points to achieve isotopic steady state. This can range from minutes for central carbon metabolism to several hours for amino acid pathways.

-

Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites.

-

Derivatization (for GC-MS): Metabolites are often derivatized (e.g., silylation) to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Mass Spectrometry Analysis: Analyze the extracts by GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key intermediates (e.g., 3-hydroxyisobutyrate, propionyl-CoA derivatives, TCA cycle intermediates).

-

Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model, which allows for the calculation of intracellular fluxes.[10]

-

Mandatory Visualizations

Figure 1: The mitochondrial valine catabolism pathway.

Figure 2: Workflow for investigating valine catabolism defects.

Figure 3: Logic of enzyme defects and metabolite accumulation.

Conclusion

2-Methyl-3-oxopropanoic acid, or methylmalonic semialdehyde, represents a critical metabolic node in the valine catabolism pathway. While its direct measurement is challenging due to its reactive nature, the consequences of its impaired metabolism are significant. Understanding the function and regulation of the enzymes HIBADH and ALDH6A1 is paramount for the diagnosis and potential therapeutic intervention in related inborn errors of metabolism. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate this pathway, identify novel therapeutic targets, and develop improved diagnostic strategies for patients with these rare but debilitating metabolic disorders.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 3. A Rapid, Simple, Trace, Cost-Effective, and High-Throughput Stable Isotope-Dilution Liquid Chromatography–Tandem Mass Spectrometry Method for Serum Methylmalonic Acid Quantification and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of 3-hydroxyisobutyrate dehydrogenase, HIBADH, as a sperm-motility marker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-hydroxyisobutyrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Aldehyde dehydrogenase 6 family, member A1 - Wikipedia [en.wikipedia.org]

- 7. ALDH6A1 | Rupa Health [rupahealth.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Hydroxyisobutyric acid dehydrogenase deficiency: Expanding the clinical spectrum and quantitation of D- and L-3-Hydroxyisobutyric acid by an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. Clinical, biochemical, mitochondrial, and metabolomic aspects of methylmalonate semialdehyde dehydrogenase deficiency: Report of a fifth case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Hydroxyisobutyrate dehydrogenase (HIBADH) deficiency-A novel disorder of valine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Role of 2-Methyl-3-oxopropanoic Acid in Propanoate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-oxopropanoic acid, also known as methylmalonate semialdehyde, is a critical intermediate in the mitochondrial metabolism of propanoate. This technical guide provides a comprehensive overview of its biochemical significance, the enzymatic reactions it undergoes, and its relevance in human health and disease. The document details the catalytic mechanism of methylmalonate-semialdehyde dehydrogenase (MMSDH), the primary enzyme responsible for its conversion, and presents quantitative data on enzyme kinetics. Furthermore, it outlines detailed experimental protocols for the analysis of this pathway and discusses the clinical implications of its dysregulation, particularly in the context of inborn errors of metabolism.

Introduction

Propanoate metabolism is a central metabolic pathway that facilitates the entry of three-carbon units, derived from the catabolism of odd-chain fatty acids and several amino acids (valine, isoleucine, methionine, and threonine), into the tricarboxylic acid (TCA) cycle. A key intermediate in this pathway is 2-Methyl-3-oxopropanoic acid. This molecule stands at a crucial metabolic crossroads, and its efficient processing is vital for cellular energy homeostasis. Dysregulation of this pathway can lead to serious metabolic disorders. This guide aims to provide an in-depth technical resource for professionals engaged in metabolic research and drug development.

Biochemical Pathway of 2-Methyl-3-oxopropanoic Acid

2-Methyl-3-oxopropanoic acid is formed from the catabolism of L-valine and thymine (B56734). In the valine catabolic pathway, L-valine is converted through a series of steps to (S)-3-hydroxyisobutyrate, which is then oxidized to form (S)-methylmalonate semialdehyde. In thymine catabolism, a similar pathway leads to the formation of (R)-methylmalonate semialdehyde.

The primary fate of 2-Methyl-3-oxopropanoic acid is its irreversible oxidative decarboxylation to propionyl-CoA, a reaction catalyzed by the mitochondrial enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH), encoded by the ALDH6A1 gene.[1][2] This reaction is unique as it is CoA-dependent and involves a decarboxylation step.[3][4] The resulting propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to the TCA cycle intermediate, succinyl-CoA.[5][6]

A deficiency in MMSDH leads to the accumulation of upstream metabolites, including 3-hydroxyisobutyric acid and 3-aminoisobutyric acid, and can result in the rare autosomal recessive disorder known as methylmalonate semialdehyde dehydrogenase deficiency (MMSDHD).[7][8]

Mandatory Visualization

Quantitative Data

Enzyme Kinetics

The primary enzyme responsible for the metabolism of 2-Methyl-3-oxopropanoic acid is methylmalonate-semialdehyde dehydrogenase (MMSDH). The kinetic parameters of this enzyme have been characterized in different species.

| Organism | Enzyme | Substrate | Km (µM) | Vmax (units/mg protein) | Reference |

| Rat (Liver) | MMSDH | Methylmalonate semialdehyde | 5.3 | 2.5 | [3] |

| Rat (Liver) | MMSDH | Malonate semialdehyde | 4.5 | 9.4 | [3] |

| Bacillus subtilis | MSDH | Methylmalonate semialdehyde | - | - | [9] |

| Bacillus subtilis | MSDH | Malonate semialdehyde | - | - | [9] |

Note: A unit of enzyme activity is defined as 1 µmol of product formed per minute.

Metabolite Concentrations

Direct quantification of 2-Methyl-3-oxopropanoic acid in biological fluids is challenging due to its reactive aldehyde group and relatively low physiological concentrations. The Human Metabolome Database lists it as "Expected but not Quantified". However, inborn errors of metabolism affecting this pathway can lead to the accumulation of related metabolites. For instance, in propionic acidemia, elevated levels of propionylcarnitine, methylcitrate, and 3-hydroxypropionic acid are observed.[10] In cases of MMSDH deficiency, increased urinary excretion of 3-hydroxyisobutyric acid is a key diagnostic marker.[7]

Experimental Protocols

Methylmalonate-Semialdehyde Dehydrogenase (MMSDH) Activity Assay

This protocol is adapted from studies on rat liver MMSDH.[3]

Principle: The activity of MMSDH is determined by monitoring the reduction of NAD+ to NADH at 340 nm. The reaction is dependent on the presence of the substrate (methylmalonate semialdehyde) and coenzyme A.

Reagents:

-

Assay Buffer: 30 mM sodium pyrophosphate, pH 8.0, adjusted with HCl.

-

20 mM Dithiothreitol (DTT)

-

20 mM NAD+

-

5 mM Coenzyme A (CoA)

-

5 mM Methylmalonate semialdehyde (substrate)

-

Enzyme preparation (e.g., mitochondrial extract or purified enzyme)

Substrate Preparation (Methylmalonate Semialdehyde):

-

The ethyl ester diethyl acetal (B89532) of methylmalonate semialdehyde is synthesized.

-

Hydrolysis is carried out at 50°C for 4 hours with H2SO4.

-

The product is neutralized on ice with 6 N KOH, brought to pH 6.4 with 1 M KH2CO3, filtered, and stored at -70°C.[3]

Procedure:

-

Prepare a reaction cocktail containing:

-

Assay Buffer

-

2 mM DTT (final concentration)

-

2 mM NAD+ (final concentration)

-

0.5 mM CoA (final concentration)

-

0.5 mM Methylmalonate semialdehyde (final concentration)

-

-

Pre-incubate the reaction mixture at 30°C.

-

Initiate the reaction by adding the enzyme preparation.

-

Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).

Mandatory Visualization

Quantification of 2-Methyl-3-oxopropanoic Acid by LC-MS/MS

This protocol is a general guideline for the quantification of short-chain keto acids in biological samples and may require optimization.[11]

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the quantification of small molecules in complex biological matrices. Derivatization is often employed to improve chromatographic retention and ionization efficiency.

Sample Preparation (Protein Precipitation):

-

To 100 µL of biological sample (e.g., plasma, urine), add an internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724).

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube.

Derivatization (optional but recommended):

-

Derivatization with agents such as O-benzylhydroxylamine (O-BHA) can be used to stabilize the keto group and enhance detection.

LC-MS/MS Analysis:

-

Chromatography: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile containing a small percentage of formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific parent and daughter ion transitions for the derivatized 2-Methyl-3-oxopropanoic acid and the internal standard need to be determined.

Data Analysis:

-

A calibration curve is generated using known concentrations of the analyte.

-

The concentration of 2-Methyl-3-oxopropanoic acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Regulation of 2-Methyl-3-oxopropanoic Acid Metabolism

The metabolism of 2-Methyl-3-oxopropanoic acid is primarily regulated at the level of the enzyme MMSDH, which is encoded by the ALDH6A1 gene.

-

Transcriptional Regulation: The expression of ALDH6A1 is regulated by the transcription factor HNF4A. Downregulation of ALDH6A1 has been observed in clear cell renal cell carcinoma, suggesting a role as a tumor suppressor.[12] Studies have also indicated that the expression of ALDH6A1 is downregulated in the skeletal muscle of individuals with type 2 diabetes mellitus, implicating it in insulin (B600854) resistance.[13]

-

Enzymatic Regulation: Long-chain fatty acyl-CoA esters have been proposed to inactivate MMSDH by acylation of its active site cysteine residue, suggesting a potential mechanism for regulation by the overall fatty acid metabolic state of the cell.[3]

Clinical Significance

Defects in the propanoate metabolism pathway, including the step involving 2-Methyl-3-oxopropanoic acid, can lead to severe inborn errors of metabolism.

-

Methylmalonate Semialdehyde Dehydrogenase Deficiency (MMSDHD): This rare autosomal recessive disorder is caused by mutations in the ALDH6A1 gene.[1][7] Clinical presentation is variable and can include developmental delay, dysmyelination, and transient methylmalonic aciduria.[8] Diagnosis is confirmed by genetic testing and analysis of urinary organic acids, which typically show elevated levels of 3-hydroxyisobutyric acid.[7]

-

Propionic Acidemia: This is a more common inborn error of metabolism caused by a deficiency in propionyl-CoA carboxylase, the enzyme that acts on the product of the MMSDH reaction.[14] This leads to the accumulation of propionyl-CoA and its byproducts, resulting in metabolic acidosis, hyperammonemia, and other severe complications.[6]

Conclusion

2-Methyl-3-oxopropanoic acid is a pivotal metabolite in the propanoate pathway. Its efficient conversion by methylmalonate-semialdehyde dehydrogenase is essential for normal cellular function. Understanding the biochemistry, regulation, and clinical implications of this metabolic step is crucial for the diagnosis and development of therapeutic strategies for related metabolic disorders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working in this field. Further research is warranted to fully elucidate the regulatory mechanisms governing this pathway and to explore its potential as a therapeutic target.

References

- 1. Aldehyde dehydrogenase 6 family, member A1 - Wikipedia [en.wikipedia.org]

- 2. Methylmalonate-semialdehyde dehydrogenase from Bacillus subtilis: substrate specificity and coenzyme A binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mammalian Methylmalonate-Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylmalonate-semialdehyde Dehydrogenase from Bacillus subtilis: SUBSTRATE SPECIFICITY AND COENZYME A BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 8. Mutations in ALDH6A1 encoding methylmalonate semialdehyde dehydrogenase are associated with dysmyelination and transient methylmalonic aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. Metabolomic Studies in Inborn Errors of Metabolism: Last Years and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Methyl-3-oxopropanoate | C4H5O3- | CID 21917715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ALDH6A1 | Rupa Health [rupahealth.com]

- 13. Downregulation of ALDH6A1 is a New Marker of Muscle Insulin Resistance in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 2-Methyl-3-oxopropanoic Acid: A Key Intermediate in Metabolic Crossroads

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-oxopropanoic acid, also known as methylmalonate semialdehyde, is a critical intermediate metabolite situated at the intersection of amino acid and pyrimidine (B1678525) catabolism. Its discovery and subsequent characterization have provided valuable insights into cellular metabolism and the pathophysiology of several inherited metabolic disorders. This technical guide provides a comprehensive overview of the discovery, metabolic roles, and analytical methodologies related to 2-Methyl-3-oxopropanoic acid, with a focus on its significance in human health and disease.

Discovery and Historical Context

The identification of 2-Methyl-3-oxopropanoic acid is intrinsically linked to the elucidation of the catabolic pathway of the branched-chain amino acid, valine. Early studies in the mid-20th century focused on understanding the breakdown of amino acids to key metabolic intermediates. While a definitive singular "discovery" paper is not readily apparent in the historical literature, the work of Sokatch and colleagues in the late 1960s on the enzyme methylmalonate-semialdehyde dehydrogenase was pivotal. Their research on the oxidation of methylmalonate semialdehyde to propionyl-CoA in Pseudomonas aeruginosa provided crucial evidence for the existence and metabolic fate of this aldehyde-containing carboxylic acid.[1] Subsequent research in mammalian systems further solidified its role as a key intermediate in the valine degradation pathway.[2]

Metabolic Pathways Involving 2-Methyl-3-oxopropanoic Acid

2-Methyl-3-oxopropanoic acid is a central molecule in two major catabolic pathways: the degradation of L-valine and the breakdown of the pyrimidine base, thymine (B56734).

L-Valine Catabolism

The breakdown of the essential amino acid L-valine converges on the formation of propionyl-CoA, which can then enter the citric acid cycle. 2-Methyl-3-oxopropanoic acid is a key intermediate in this multi-step process. The pathway involves the initial transamination and oxidative decarboxylation of valine to isobutyryl-CoA. A series of subsequent reactions, including dehydrogenation, hydration, and hydrolysis, lead to the formation of 3-hydroxyisobutyric acid, which is then oxidized to 2-Methyl-3-oxopropanoic acid. Finally, the enzyme methylmalonate-semialdehyde dehydrogenase catalyzes the oxidative decarboxylation of 2-Methyl-3-oxopropanoic acid to propionyl-CoA.[3][4]

Pyrimidine Degradation

2-Methyl-3-oxopropanoic acid also plays a role in the catabolism of pyrimidines, specifically thymine. The breakdown of pyrimidine bases is essential for nucleotide turnover and salvage. In this pathway, thymine is reduced to dihydrothymine, which is then hydrolyzed to β-ureidoisobutyrate. This compound is further metabolized to β-aminoisobutyrate, which can be transaminated to form 2-Methyl-3-oxopropanoic acid. As in the valine pathway, it is then converted to propionyl-CoA.[5]

Clinical Significance: Inborn Errors of Metabolism

Deficiencies in the enzymes involved in the metabolism of 2-Methyl-3-oxopropanoic acid can lead to serious inherited metabolic disorders.

Propionic Acidemia

Propionic acidemia is an autosomal recessive disorder caused by a deficiency of propionyl-CoA carboxylase, the enzyme that converts propionyl-CoA to methylmalonyl-CoA. While this defect occurs downstream of 2-Methyl-3-oxopropanoic acid, the backup of propionyl-CoA and its precursors can lead to the accumulation of various upstream metabolites. Although not the primary accumulating metabolite, altered levels of compounds related to the valine degradation pathway can be observed. Urinary organic acid analysis in patients with propionic acidemia typically reveals high levels of 3-hydroxypropionate (B73278) and methylcitrate.[6][7]

Methylmalonate-Semialdehyde Dehydrogenase (MMSDH) Deficiency

A deficiency in the ALDH6A1 gene, which codes for methylmalonate-semialdehyde dehydrogenase, leads to the accumulation of 2-Methyl-3-oxopropanoic acid and its precursors. This rare autosomal recessive disorder has a variable clinical presentation, ranging from asymptomatic to severe neurological impairment, developmental delay, and dysmorphic features.[8][9][10] Laboratory findings in affected individuals often show elevated urinary concentrations of 3-hydroxyisobutyric acid, 3-aminoisobutyric acid, and β-alanine.[11][12] Transient methylmalonic aciduria may also be observed.[12]

Quantitative Data

Quantitative data for 2-Methyl-3-oxopropanoic acid in biological fluids is not as extensively documented as for other organic acids like methylmalonic acid. The high reactivity of the aldehyde group and its transient nature as a metabolic intermediate make its quantification challenging. However, the analysis of related, more stable metabolites provides diagnostic clues for underlying metabolic disorders. The following table summarizes the expected findings for key metabolites in relevant conditions. It is important to note that these are general findings, and the specific concentrations can vary widely between individuals.

| Metabolite | Biological Fluid | Condition | Typical Concentration Range |

| 2-Methyl-3-oxopropanoic acid | Urine / Plasma | Healthy Control | Not routinely quantified; expected to be very low or undetectable. |

| MMSDH Deficiency | Elevated, but rarely reported directly due to analytical challenges. | ||

| 3-Hydroxyisobutyric acid | Urine | Healthy Control | Low, trace amounts. |

| MMSDH Deficiency | Significantly elevated.[11] | ||

| Methylmalonic acid | Urine | Healthy Control | < 5 µmol/mmol creatinine (B1669602) |

| Propionic Acidemia | Normal to slightly elevated. | ||

| Methylmalonic Acidemia | Markedly elevated (>100 µmol/mmol creatinine). | ||

| Propionylcarnitine (C3) | Dried Blood Spot / Plasma | Healthy Control | Low. |

| Propionic Acidemia | Markedly elevated.[13] | ||

| Methylmalonic Acidemia | Markedly elevated.[13] |

Experimental Protocols

The analysis of 2-Methyl-3-oxopropanoic acid and related metabolites is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

GC-MS is a robust and widely used method for the comprehensive profiling of urinary organic acids. The following is a generalized protocol; specific parameters may need to be optimized for individual laboratory setups.

5.1.1. Sample Preparation and Derivatization

-

Urine Collection: A random urine sample is collected in a preservative-free container and stored frozen (-20°C or lower) until analysis.[14]

-

Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled organic acid not present in urine) is added to a defined volume of urine (often normalized to creatinine concentration) to correct for variations in extraction efficiency and instrument response.[15]

-

Extraction: The organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate (B1210297) or diethyl ether. This step separates the organic acids from the aqueous matrix.[15][16]

-

Drying: The organic extract is evaporated to dryness under a stream of nitrogen.

-

Derivatization: To increase their volatility for GC analysis, the polar functional groups (carboxyl and hydroxyl) of the organic acids are chemically modified. A common two-step derivatization process is used:

-

Methoximation: The sample is treated with methoxyamine hydrochloride to protect the keto and aldehyde groups and prevent the formation of multiple derivatives from tautomers.[17]

-

Silylation: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to convert the acidic protons on carboxyl and hydroxyl groups to trimethylsilyl (B98337) (TMS) esters and ethers, respectively.[16][17][18]

-

5.1.2. GC-MS Analysis

-

Gas Chromatograph: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The different organic acid derivatives are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometer: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the resulting fragments are measured, creating a unique mass spectrum for each compound.

-

Data Analysis: The identity of each compound is confirmed by comparing its retention time and mass spectrum to those of known standards or a spectral library. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is particularly useful for the analysis of short-chain fatty acids and keto acids.

5.2.1. Sample Preparation

-

Sample Collection: Plasma, serum, or urine can be used. Samples should be stored frozen.

-

Protein Precipitation: For plasma or serum, proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol, often containing an internal standard. The sample is then centrifuged, and the supernatant is collected.[19]

-

Derivatization (Optional but often necessary): To improve chromatographic retention and ionization efficiency, a derivatization step is often employed. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to target the carboxylic acid group.[20][21]

5.2.2. LC-MS/MS Analysis

-

Liquid Chromatography: The prepared sample is injected into an HPLC or UHPLC system. Separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient of an aqueous mobile phase (often with a formic acid modifier) and an organic solvent like acetonitrile.[20]

-

Tandem Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source. In a tandem MS (or MS/MS) instrument, the precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides high specificity and reduces background noise.

-

Data Analysis: Quantification is performed by creating a calibration curve using standards of known concentrations and comparing the peak area ratio of the analyte to the internal standard.

Conclusion

2-Methyl-3-oxopropanoic acid is a metabolite of significant biochemical and clinical interest. Its position as a key intermediate in the catabolism of both valine and thymine highlights the interconnectedness of metabolic pathways. While its direct quantification can be challenging, the analysis of its metabolic precursors and downstream products provides crucial diagnostic information for inborn errors of metabolism such as methylmalonate-semialdehyde dehydrogenase deficiency. Continued advancements in analytical techniques, particularly mass spectrometry, will further enhance our ability to study this and other transient metabolites, leading to a deeper understanding of metabolic regulation in health and disease and paving the way for the development of novel therapeutic strategies.

References

- 1. Properties of purified methylmalonate semialdehyde dehydrogenase of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian Methylmalonate-Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methylmalonic aciduria and propionic acidaemia studied by proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rbmb.net [rbmb.net]

- 8. Methylmalonate semialdehyde dehydrogenase deficiency (Concept Id: C3279840) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 9. metabolicsupportuk.org [metabolicsupportuk.org]

- 10. METHYLMALONATE SEMIALDEHYDE DEHYDROGENASE DEFICIENCY; MMSDHD | MENDELIAN.CO [mendelian.co]

- 11. Methylmalonate-Semialdehyde Dehydrogenase Deficiency With Cardiac Presentation: A Case Report With Literature Review - Journal of Pediatrics Review [jpr.mazums.ac.ir]

- 12. Mutations in ALDH6A1 encoding methylmalonate semialdehyde dehydrogenase are associated with dysmyelination and transient methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolated Methylmalonic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. metbio.net [metbio.net]

- 15. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 16. erndim.org [erndim.org]

- 17. m.youtube.com [m.youtube.com]

- 18. aurametrix.weebly.com [aurametrix.weebly.com]

- 19. Development of a New LC-MS/MS Method for the Quantification of Keto Acids | Semantic Scholar [semanticscholar.org]

- 20. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]

- 21. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]

Inborn Errors of Metabolism Associated with 2-Methyl-3-oxopropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core inborn errors of metabolism associated with the accumulation of metabolites derived from 2-methyl-3-oxopropanoic acid. This compound, also known as methylmalonate semialdehyde, is a key intermediate in the catabolism of the essential amino acid isoleucine. Deficiencies in the enzymes responsible for its downstream processing lead to a group of serious organic acidurias. This document details the pathophysiology, biochemical markers, diagnostic methodologies, and genetic basis of three primary disorders: Beta-ketothiolase deficiency, Propionic Acidemia, and Methylmalonic Acidemia. Quantitative data on key biomarkers are presented in structured tables, and detailed experimental protocols for their analysis are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of these complex metabolic diseases.

Introduction

Inborn errors of metabolism (IEMs) represent a diverse group of genetic disorders that result in deficient activity of specific enzymes or transporters involved in metabolic pathways. A subset of these disorders, known as organic acidurias, are characterized by the accumulation of organic acids in biological fluids. This guide focuses on a specific cluster of organic acidurias linked to the metabolic pathway of isoleucine, where 2-methyl-3-oxopropanoic acid is a central, albeit often transient, intermediate.

The catabolism of isoleucine converges with the degradation pathways of valine, methionine, threonine, odd-chain fatty acids, and cholesterol at the level of propionyl-CoA. Defects in the enzymes that process propionyl-CoA and its downstream metabolite, methylmalonyl-CoA, lead to the accumulation of toxic upstream metabolites, including derivatives of 2-methyl-3-oxopropanoic acid. The primary disorders discussed herein are:

-

Beta-ketothiolase Deficiency: A defect in the final step of isoleucine catabolism.

-

Propionic Acidemia: A deficiency in the enzyme that converts propionyl-CoA to methylmalonyl-CoA.

-

Methylmalonic Acidemia: A group of disorders affecting the conversion of methylmalonyl-CoA to succinyl-CoA.

Understanding the intricate biochemical and genetic basis of these disorders is paramount for the development of effective diagnostic tools and novel therapeutic strategies.

The Isoleucine Catabolic Pathway and Associated Enzymatic Defects

The breakdown of the branched-chain amino acid isoleucine is a multi-step process occurring within the mitochondria. A critical juncture in this pathway involves the formation and subsequent metabolism of 2-methyl-3-oxopropanoic acid.

// Enzymes BCAT [label="BCAT", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; BCKDH [label="BCKDH", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ACADSB [label="ACADSB", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ECHS1 [label="ECHS1", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; HADH [label="HADH", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ACAT1 [label="β-Ketothiolase\n(ACAT1)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PCC [label="Propionyl-CoA\nCarboxylase (PCC)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MCEE [label="MCEE", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; MUT [label="Methylmalonyl-CoA\nMutase (MUT)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway connections Isoleucine -> alpha_keto_beta_methylvalerate [label=" Transamination"]; alpha_keto_beta_methylvalerate -> alpha_methylbutyryl_CoA [label=" Oxidative\n Decarboxylation"]; alpha_methylbutyryl_CoA -> Tiglyl_CoA; Tiglyl_CoA -> alpha_methyl_beta_hydroxybutyryl_CoA; alpha_methyl_beta_hydroxybutyryl_CoA -> alpha_methylacetoacetyl_CoA; alpha_methylacetoacetyl_CoA -> Propionyl_CoA; alpha_methylacetoacetyl_CoA -> Acetyl_CoA; Propionyl_CoA -> Methylmalonyl_CoA; Methylmalonyl_CoA -> Succinyl_CoA; Succinyl_CoA -> TCA_Cycle;

// Enzyme connections BCAT -> Isoleucine [dir=none, style=dashed]; BCKDH -> alpha_keto_beta_methylvalerate [dir=none, style=dashed]; ACADSB -> alpha_methylbutyryl_CoA [dir=none, style=dashed]; ECHS1 -> Tiglyl_CoA [dir=none, style=dashed]; HADH -> alpha_methyl_beta_hydroxybutyryl_CoA [dir=none, style=dashed]; ACAT1 -> alpha_methylacetoacetyl_CoA [dir=none, style=dashed]; PCC -> Propionyl_CoA [dir=none, style=dashed]; MCEE -> Methylmalonyl_CoA [dir=none, style=dashed, label=" Epimerization to\n (R)-Methylmalonyl-CoA"]; MUT -> Methylmalonyl_CoA [dir=none, style=dashed];

// Invisible nodes for layout {rank=same; Isoleucine; BCAT} {rank=same; alpha_keto_beta_methylvalerate; BCKDH} {rank=same; alpha_methylbutyryl_CoA; ACADSB} {rank=same; Tiglyl_CoA; ECHS1} {rank=same; alpha_methyl_beta_hydroxybutyryl_CoA; HADH} {rank=same; alpha_methylacetoacetyl_CoA; ACAT1} {rank=same; Propionyl_CoA; PCC} {rank=same; Methylmalonyl_CoA; MCEE; MUT} {rank=same; Succinyl_CoA; TCA_Cycle} } end_dot Figure 1: Simplified Isoleucine Catabolism Pathway with Associated Enzymatic Defects.

Beta-ketothiolase Deficiency (Mitochondrial Acetoacetyl-CoA Thiolase Deficiency)

Beta-ketothiolase deficiency is an autosomal recessive disorder caused by mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme.[1] This enzyme catalyzes the final step in isoleucine catabolism, the cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[2][3] Deficiency of T2 leads to the accumulation of 2-methylacetoacetyl-CoA and its derivatives.

Pathophysiology and Clinical Presentation

The accumulation of 2-methylacetoacetyl-CoA and its metabolites, such as 2-methyl-3-hydroxybutyrate (B1258522) and tiglylglycine, leads to recurrent episodes of ketoacidosis.[4][5] These episodes are often triggered by catabolic stress, such as infections, fasting, or high protein intake.[4][6] Patients typically present between 6 and 24 months of age with symptoms including vomiting, dehydration, lethargy, and seizures.[4][7] While many patients have a favorable outcome with appropriate management, severe ketoacidotic crises can lead to coma and long-term neurological impairment.[4][8]

Quantitative Biomarkers

Diagnosis of beta-ketothiolase deficiency relies on the identification of characteristic metabolites in urine and blood.

| Biomarker | Sample Type | Healthy Controls | Beta-ketothiolase Deficiency Patients |

| 2-Methyl-3-hydroxybutyric acid | Urine | 0 - 4 mmol/mol creatinine[5] | Markedly elevated[4][5][9] |

| 2-Methylacetoacetic acid | Urine | Not typically detected | Markedly elevated, especially during crises[4][9] |

| Tiglylglycine | Urine | Typically low or undetectable | Often elevated, but may be absent in some cases[4][10][11] |

| C5-OH acylcarnitine | Dried Blood Spot / Plasma | Normal | May be elevated[7][12][13] |

| C5:1 acylcarnitine (Tiglylcarnitine) | Dried Blood Spot / Plasma | Normal | May be elevated[7][12][14] |

Experimental Protocols

Protocol Overview:

-

Sample Preparation: A urine sample, normalized to creatinine (B1669602) concentration, is used. An internal standard is added for quantification.

-

Extraction: Organic acids are extracted from the acidified urine using an organic solvent (e.g., ethyl acetate).

-

Derivatization: The extracted organic acids are chemically modified (e.g., trimethylsilylation) to increase their volatility for gas chromatography.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter a mass spectrometer for identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

Protocol Overview:

-

Sample Preparation: A dried blood spot is punched out, or a plasma sample is used. An extraction solution containing isotopically labeled internal standards is added.

-

Extraction and Derivatization: Acylcarnitines are extracted and may be derivatized (e.g., butylation) to improve ionization efficiency.

-

MS/MS Analysis: The sample is introduced into the mass spectrometer, often by flow injection analysis. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify different acylcarnitine species.

This assay is typically performed in cultured skin fibroblasts or lymphocytes. The principle involves measuring the thiolytic cleavage of a substrate analog by the T2 enzyme. The activity is often determined by spectrophotometrically monitoring the disappearance of the substrate or the appearance of a product.

Protocol Overview:

-

DNA Extraction: Genomic DNA is extracted from a patient's blood or other tissue sample.

-

PCR Amplification: The exons and flanking intronic regions of the ACAT1 gene are amplified using polymerase chain reaction (PCR).

-

Sequencing: The amplified DNA fragments are sequenced, typically using next-generation sequencing (NGS) or Sanger sequencing.

-

Data Analysis: The patient's DNA sequence is compared to the reference sequence of the ACAT1 gene to identify any pathogenic variants. Deletion/duplication analysis may also be performed.[15][16]

Propionic Acidemia

Propionic acidemia is an autosomal recessive disorder caused by a deficiency of the enzyme propionyl-CoA carboxylase (PCC).[17] This biotin-dependent mitochondrial enzyme catalyzes the conversion of propionyl-CoA to (S)-methylmalonyl-CoA.[18] Mutations in either the PCCA or PCCB gene, which encode the alpha and beta subunits of PCC, respectively, can cause the disorder.[19][20]

Pathophysiology and Clinical Presentation

The deficiency of PCC leads to the accumulation of propionyl-CoA and its metabolic byproducts, including 3-hydroxypropionate, methylcitrate, and propionylglycine.[17][21][22][23] This accumulation results in life-threatening metabolic acidosis, hyperammonemia, and ketosis, particularly in the neonatal period.[17] Long-term complications can include neurological damage, developmental delay, cardiomyopathy, and renal failure.

Quantitative Biomarkers

| Biomarker | Sample Type | Healthy Controls | Propionic Acidemia Patients |

| Propionylcarnitine (B99956) (C3) | Dried Blood Spot / Plasma | Normal | Markedly elevated |

| 3-Hydroxypropionic acid | Urine | Low or undetectable | Elevated[17][21] |

| Methylcitrate | Urine | Low or undetectable | Markedly elevated[17][21][24] |

| Tiglylglycine | Urine | Low or undetectable | May be elevated[17] |

Experimental Protocols

The diagnostic methodologies for propionic acidemia are similar to those for beta-ketothiolase deficiency, with a focus on specific biomarkers.

Protocols are as described in sections 3.3.1 and 3.3.2, with a focus on quantifying 3-hydroxypropionate, methylcitrate, and propionylcarnitine (C3).

This assay is performed on extracts of cultured skin fibroblasts or lymphocytes.[20][25] The activity of PCC is measured by monitoring the incorporation of radiolabeled bicarbonate into a non-acid-volatile product in the presence of propionyl-CoA.[26][27]

The protocol is similar to that described in section 3.3.4, targeting the coding regions and splice sites of the PCCA and PCCB genes.

Methylmalonic Acidemia

Methylmalonic acidemia (MMA) encompasses a group of autosomal recessive disorders characterized by the accumulation of methylmalonic acid.[3] The most common form is caused by a deficiency of the enzyme methylmalonyl-CoA mutase (MUT), which converts (R)-methylmalonyl-CoA to succinyl-CoA, a Krebs cycle intermediate.[28] This reaction requires adenosylcobalamin, a derivative of vitamin B12, as a cofactor. Therefore, defects in cobalamin metabolism can also lead to MMA. This guide will focus on MUT deficiency, caused by mutations in the MUT gene.[29][30]

Pathophysiology and Clinical Presentation

The inability to convert methylmalonyl-CoA to succinyl-CoA results in the accumulation of methylmalonic acid in blood, urine, and cerebrospinal fluid.[3][8][31] The clinical presentation is similar to propionic acidemia, with episodes of metabolic decompensation, neurological damage, and progressive renal insufficiency.[3] The severity of the disease can vary, with some forms being responsive to vitamin B12 supplementation.

Quantitative Biomarkers

| Biomarker | Sample Type | Healthy Controls | Methylmalonic Acidemia Patients |

| Methylmalonic acid (MMA) | Urine | 0.3 - 1.1 mmol/mol creatinine[8] | 100 - 600 mmol/mol creatinine (and higher)[3][8] |

| Methylmalonic acid (MMA) | Plasma | Normal | Markedly elevated[32] |

| Propionylcarnitine (C3) | Dried Blood Spot / Plasma | Normal | Elevated[33] |

| 3-Hydroxypropionic acid | Urine | Low or undetectable | May be elevated[8] |

| Methylcitrate | Urine | Low or undetectable | May be elevated[8] |

Experimental Protocols

Protocols for urinary organic acid analysis by GC-MS are as described in section 3.3.1. For plasma MMA, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often used for accurate quantification.

This assay is typically performed in cultured skin fibroblasts.[28][34][35][36] The activity of MUT is determined by measuring the conversion of radiolabeled methylmalonyl-CoA to succinyl-CoA.

The protocol is similar to that described in section 3.3.4, targeting the coding regions and splice sites of the MUT gene.[15][30]

Diagnostic and Therapeutic Strategies: A Comparative Overview

The diagnosis of these disorders has been revolutionized by newborn screening programs that utilize tandem mass spectrometry to detect elevated levels of specific acylcarnitines.[16][37][38][39] Confirmatory testing involves urinary organic acid analysis, followed by enzyme assays and genetic testing for a definitive diagnosis.

Treatment for these disorders primarily involves dietary management to restrict the intake of precursor amino acids (isoleucine, valine, methionine, and threonine) and odd-chain fatty acids. Carnitine supplementation is often used to facilitate the excretion of toxic acyl-CoA species. In severe cases, liver transplantation may be considered.

Future Directions in Research and Drug Development

Current research is focused on developing novel therapeutic approaches beyond dietary management. These include:

-

Gene Therapy: Introducing a functional copy of the defective gene to restore enzyme activity.

-

mRNA Therapy: Delivering messenger RNA encoding the correct enzyme to the cells.

-

Small Molecule Chaperones: Compounds that can help stabilize misfolded enzymes and restore some function.

-

Substrate Reduction Therapy: Inhibiting upstream enzymes to reduce the production of toxic metabolites.

A thorough understanding of the pathophysiology and the availability of robust biomarkers and analytical methods are crucial for the successful development and evaluation of these innovative therapies.

Conclusion

The inborn errors of metabolism associated with 2-methyl-3-oxopropanoic acid represent a group of challenging genetic disorders. However, advancements in diagnostic technologies and a deeper understanding of their molecular basis have significantly improved patient outcomes. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals working to further advance the diagnosis and treatment of these complex diseases. The provided data, protocols, and pathway visualizations are intended to serve as a valuable tool in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rbmb.net [rbmb.net]

- 4. orpha.net [orpha.net]

- 5. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. researchgate.net [researchgate.net]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. Isolated Methylmalonic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]